REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3](Cl)=[O:4].[NH2:6][C:7]1[CH:12]=[CH:11][N:10]=[CH:9][N:8]=1.CCN(CC)CC>C(Cl)(Cl)Cl>[Cl:1][CH2:2][C:3]([NH:6][C:7]1[CH:12]=[CH:11][N:10]=[CH:9][N:8]=1)=[O:4]
|
Name
|
|
Quantity
|
1.22 mmol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
1.11 mmol
|
Type
|
reactant
|
Smiles
|
NC1=NC=NC=C1
|
Name
|
|
Quantity
|
1.66 mmol
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 min the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The bright yellow mixture gradually turned orange and after 4 hr the reaction was quenched with H2O (1 mL)
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash silica gel chromatography (1-2% MeOH/dichloromethane)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)NC1=NC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 122 mg | |
YIELD: CALCULATEDPERCENTYIELD | 64.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |